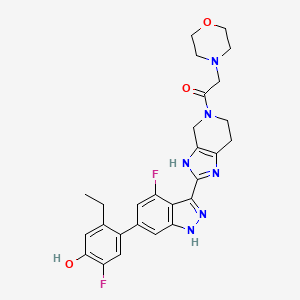
(Rac)-Ruxolitinib-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Rac)-Ruxolitinib-d8 is a deuterated form of Ruxolitinib, a selective inhibitor of Janus kinase 1 and Janus kinase 2. The deuterium atoms in this compound replace the hydrogen atoms, which can enhance the metabolic stability and pharmacokinetic properties of the compound. This compound is primarily used in scientific research to study the effects of Janus kinase inhibition in various biological processes and diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Ruxolitinib-d8 involves multiple steps, starting from commercially available starting materials. The key steps include the introduction of deuterium atoms and the formation of the core structure of Ruxolitinib. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions.
Formation of Core Structure: The core structure of Ruxolitinib is synthesized through a series of reactions, including condensation, cyclization, and functional group transformations.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(Rac)-Ruxolitinib-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(Rac)-Ruxolitinib-d8 is widely used in scientific research due to its ability to inhibit Janus kinase 1 and Janus kinase 2. Its applications include:
Chemistry: Studying the effects of deuterium incorporation on the stability and reactivity of compounds.
Biology: Investigating the role of Janus kinase signaling in cellular processes and disease mechanisms.
Medicine: Exploring the therapeutic potential of Janus kinase inhibitors in treating diseases such as myelofibrosis and polycythemia vera.
Industry: Developing new drugs and optimizing existing therapies by enhancing their pharmacokinetic properties.
Mécanisme D'action
(Rac)-Ruxolitinib-d8 exerts its effects by selectively inhibiting Janus kinase 1 and Janus kinase 2. These kinases are involved in the signaling pathways of various cytokines and growth factors. By inhibiting these kinases, this compound disrupts the signaling pathways, leading to reduced inflammation and cell proliferation. The molecular targets include the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, which plays a crucial role in immune response and hematopoiesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ruxolitinib: The non-deuterated form of (Rac)-Ruxolitinib-d8, used as a therapeutic agent for myelofibrosis and polycythemia vera.
Tofacitinib: Another Janus kinase inhibitor used to treat rheumatoid arthritis and other autoimmune diseases.
Baricitinib: A selective Janus kinase 1 and Janus kinase 2 inhibitor used for treating rheumatoid arthritis.
Uniqueness
This compound is unique due to the incorporation of deuterium atoms, which enhances its metabolic stability and pharmacokinetic properties compared to its non-deuterated counterpart, Ruxolitinib. This makes this compound a valuable tool in research for studying the effects of Janus kinase inhibition with improved stability and reduced metabolic degradation.
Propriétés
Formule moléculaire |
C17H18N6 |
|---|---|
Poids moléculaire |
314.41 g/mol |
Nom IUPAC |
3-(2,2,3,3,4,4,5,5-octadeuteriocyclopentyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile |
InChI |
InChI=1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)/i1D2,2D2,3D2,4D2 |
Clé InChI |
HFNKQEVNSGCOJV-SVYQBANQSA-N |
SMILES isomérique |
[2H]C1(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3)[2H] |
SMILES canonique |
C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B15140854.png)

![1-[(2R)-4-chloro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15140863.png)





![5-[(1S)-2-[3-[4-[3-[(3S)-3-[(2R)-2-cyclopentyl-2-hydroxy-2-phenylethoxy]-1-azoniabicyclo[2.2.2]octan-1-yl]propoxy]phenoxy]propylamino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one;bromide](/img/structure/B15140890.png)

